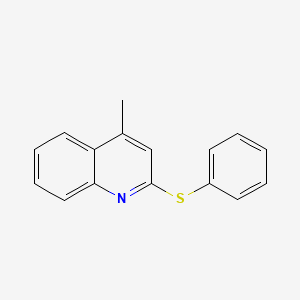

4-Methyl-2-(phenylsulfanyl)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

5465-87-2 |

|---|---|

Molecular Formula |

C16H13NS |

Molecular Weight |

251.3 g/mol |

IUPAC Name |

4-methyl-2-phenylsulfanylquinoline |

InChI |

InChI=1S/C16H13NS/c1-12-11-16(18-13-7-3-2-4-8-13)17-15-10-6-5-9-14(12)15/h2-11H,1H3 |

InChI Key |

KDCWPVPYIKQBAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(phenylthio)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions to form the quinoline ring. Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents to construct the quinoline core .

Industrial Production Methods

Industrial production of 4-Methyl-2-(phenylthio)quinoline typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts such as zeolites or transition metals may be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(phenylthio)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-Methyl-2-(phenylsulfanyl)quinoline typically involves various organic synthesis methods, including microwave-assisted organic synthesis (MAOS), which has been noted for its efficiency and reduced environmental impact. The characterization of the compound is usually performed using modern analytical techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compounds .

Antibacterial Activity

Research has demonstrated that derivatives of quinoline compounds, including this compound, possess significant antibacterial properties. A study involving a series of 4-methyl-2-(4-substituted phenyl)quinoline derivatives showed promising results against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 25 to 50 μg/ml, indicating effective antibacterial activity .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | Diameter of Zone of Inhibition (mm) | E. coli | S. aureus | P. aeruginosa |

|---|---|---|---|---|

| Q1 | 25 | 11 | 34 | |

| Q2 | 25 | 9 | 35 | |

| Q3 | 25 | 10 | 35 | |

| Q4 | 20 | 10 | 33 | |

| Q5 | 20 | 10 | 34 | |

| Q6 | 28 | 11 | 35 |

Anticancer Potential

Quinoline derivatives have also been investigated for their anticancer properties. Functionalization of quinoline structures can lead to compounds with selective cytotoxic effects against cancer cells. Some studies suggest that modifications to the quinoline ring can enhance its ability to inhibit cancer cell proliferation and induce apoptosis .

Other Pharmacological Activities

In addition to antibacterial and anticancer activities, quinolines have been studied for various other pharmacological effects:

- Antimalarial : Certain quinoline derivatives have shown effectiveness against malaria parasites.

- Antifungal : Research indicates potential antifungal properties, making them candidates for treating fungal infections.

- Anti-inflammatory : Some studies suggest that quinoline compounds can exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(phenylthio)quinoline involves its interaction with various molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit specific enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Quinoline Derivatives

Key Research Findings

- Electronic Effects: Sulfanyl groups (-SPh) donate electron density via resonance, stabilizing quinoline’s π-system. Sulfonyl analogs (-SO₂Ph) withdraw electrons, altering reactivity in cross-coupling reactions .

- Steric Influence : Bulky substituents (e.g., phenanthrene) enhance hydrophobic interactions but may reduce synthetic yields due to steric hindrance .

- Biological Selectivity : Pyridinyl and piperidine-containing derivatives show target-specific activity, underscoring the role of heteroatoms in drug design .

Biological Activity

4-Methyl-2-(phenylsulfanyl)quinoline is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential applications in pharmacology.

- IUPAC Name : this compound

- CAS Number : 5465-87-2

- Molecular Formula : C12H11NS

- Molecular Weight : 201.29 g/mol

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria. A study synthesized several derivatives and tested their antibacterial activities, revealing promising results.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Diameter of Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Q1 | 25 | E. coli |

| Q2 | 25 | S. aureus |

| Q3 | 25 | P. aeruginosa |

| Q4 | 20 | E. coli |

| Q5 | 20 | S. aureus |

| Q6 | 28 | P. aeruginosa |

| Streptomycin | 25 | E. coli |

The results demonstrate that certain derivatives have a comparable or superior antibacterial effect compared to standard antibiotics like streptomycin, with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/mL for the most effective compounds .

The mechanism by which this compound exerts its antibacterial effects is primarily through the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. The phenylsulfanyl group is believed to play a crucial role in enhancing the compound's lipophilicity, allowing better penetration into bacterial cells.

Pharmacological Applications

Due to its significant antibacterial properties, this compound has potential applications in the development of new antibiotics, particularly against resistant strains of bacteria. The structural features of quinolines make them suitable candidates for further modifications aimed at improving their efficacy and reducing toxicity.

Case Study: Synthesis and Characterization

A recent study utilized microwave-assisted organic synthesis (MAOS) to efficiently synthesize various derivatives of quinoline, including those based on the structure of this compound. The synthesized compounds were characterized using modern analytical techniques such as IR, NMR, and mass spectrometry, confirming their structures and purity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-Methyl-2-(phenylsulfanyl)quinoline?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using thiophenol derivatives. For example, reacting 4-methyl-2-chloroquinoline with phenylthiol in the presence of a base (e.g., K₂HPO₄) in a solvent system like m-xylene/hexanes yields the target compound. Optimization of reaction time (e.g., 6–24 hours) and stoichiometric ratios (e.g., 11:1 thiophenol:substrate) is critical to achieve yields >90% . Alternative routes include Grignard reagent-mediated alkylation, though yields may vary .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection and refinement are performed using programs like CrysAlis PRO and SHELXL/SHELXS. Key parameters include dihedral angles between aromatic rings (e.g., 78–88°) and π-π stacking interactions (centroid distances ~3.5–3.9 Å). Asymmetric unit analysis and hydrogen bonding networks (C–H···O) are critical for structural validation .

Q. What preliminary biological activities have been reported for quinoline derivatives with sulfanyl substituents?

- Methodological Answer : Structural analogs like 4-methyl-2-(3-pyridinyl)quinoline show selective cytotoxicity against cancer cell lines (e.g., PC3 prostate carcinoma, IC₅₀ = 4.40 µM) via non-specific mechanisms. In vitro assays using MTT or fluorescence-based viability tests are standard. Selectivity over non-cancerous cells (e.g., human fibroblasts) should be assessed to prioritize lead compounds .

Advanced Research Questions

Q. How can low yields in sulfanylation reactions be mitigated during synthesis?

- Methodological Answer : Low yields (e.g., 15% in sulfone formation) often stem from incomplete substitution or side reactions. Strategies include:

- Increasing reaction temperature (e.g., 45°C) and using polar aprotic solvents (e.g., DMF).

- Optimizing oxidant ratios (e.g., mCPBA for sulfone derivatives) .

- Employing catalytic bases (e.g., K₂HPO₄) to enhance nucleophilicity of thiophenol .

Q. How should researchers address contradictory cytotoxicity data across cell lines for quinoline derivatives?

- Methodological Answer : Contradictions may arise due to cell-specific uptake or metabolic activation. Solutions include:

- Conducting dose-response assays across multiple cell lines (e.g., HeLa, MDA-MB-231) .

- Validating results with orthogonal assays (e.g., apoptosis markers, caspase-3 activation).

- Analyzing substituent effects: Sulfanyl groups may alter lipophilicity (logP), impacting membrane permeability .

Q. What are the environmental degradation pathways for this compound?

- Methodological Answer : Advanced oxidation processes (AOPs) like Fe²⁺/persulfate systems degrade quinoline derivatives effectively. Optimal conditions include:

- Molar ratio Fe²⁺:persulfate = 3:1.

- pH 3–5 and temperature 45°C, achieving >90% degradation in 80 minutes.

- Monitoring sulfate radical (SO₄⁻·) generation via ESR or probe compounds .

Q. How can atropisomerism in 3-arylquinoline derivatives be resolved during synthesis?

- Methodological Answer : Atroposelective dynamic kinetic resolution (DKR) using chiral catalysts (e.g., CA9) enables enantiomeric ratio (e.r.) control (e.g., 10:90). Key steps:

- Screening chiral phosphoric acids or binaphthol derivatives.

- Adjusting solvent polarity (e.g., m-xylene/hexanes) to stabilize transition states .

Q. What structural modifications enhance TRPC4 selectivity in quinoline-based channel blockers?

- Methodological Answer : TRPC4 selectivity over TRPC5/6 requires:

- Introducing bulky substituents (e.g., adamantyl) at the 4-position to sterically hinder off-target binding.

- Modulating sulfanyl group electronics (e.g., fluorophenyl for enhanced π-π interactions).

- Validating selectivity via patch-clamp electrophysiology (IC₅₀ TRPC4 = 0.96–2.6 µM vs. TRPC5/6 >10 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.